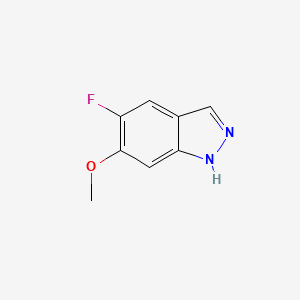

5-fluoro-6-methoxy-1H-indazole

Vue d'ensemble

Description

5-fluoro-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

5-fluoro-6-methoxy-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H7FN2O

- Molecular Weight : 166.15 g/mol

- IUPAC Name : 5-fluoro-6-methoxy-1H-indazole

The presence of a fluorine atom at the 5-position and a methoxy group at the 6-position enhances its reactivity and biological profile, making it a valuable candidate for further research in drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve interactions with specific enzymes or receptors, influencing cellular signaling pathways related to growth and survival .

Enzyme Inhibition

This compound demonstrates potential as an inhibitor of various enzymes, including those involved in drug metabolism. Preliminary studies suggest that it may modulate metabolic pathways by inhibiting cytochrome P450 enzymes, which could influence the efficacy and safety profiles of other therapeutic agents.

Anti-inflammatory Properties

This compound has shown promise in mitigating inflammation-related conditions by acting as an inhibitor of human neutrophil elastase (HNE). This inhibition could provide therapeutic benefits in inflammatory diseases.

Table 1: Comparison of Indazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at position 5; methoxy at 6 | Anticancer properties |

| 4-Fluoro-1H-indazole | Fluorine at position 4; no methoxy | JNK inhibition |

| 5-Chloro-6-methoxy-1H-indazole | Chlorine instead of fluorine | Anti-inflammatory activity |

| 6-Methoxy-1H-indazole | No fluorine; only methoxy group present | General bioactivity |

Case Study 1: FGFR Inhibition

A study demonstrated that certain indazoles, including derivatives of this compound, exhibited potent inhibition against fibroblast growth factor receptors (FGFR), with IC50 values less than 4.1 nM for FGFR1 and FGFR2, indicating their potential in cancer therapy .

Case Study 2: ERK Pathway Modulation

Another investigation evaluated compounds that inhibited extracellular signal-regulated kinase (ERK) activity, showing IC50 values ranging from 9.3 nM to 25.8 nM, which highlights the compound's cellular activity against cancer cell lines.

Case Study 3: Apoptosis Induction

In vitro studies with K562 cells treated with varying concentrations of indazole derivatives revealed significant increases in apoptosis rates, correlating with decreased Bcl-2 expression and increased Bax expression, thus supporting the compound's role in cancer therapy.

Mécanisme D'action

The mechanism of action of 5-fluoro-6-methoxy-1H-indazole involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in enhancing its binding affinity to these targets. The compound can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-fluoro-1H-indazole: Lacks the methoxy group, which may affect its chemical properties and biological activities.

6-methoxy-1H-indazole: Lacks the fluorine atom, which can influence its reactivity and interactions with molecular targets.

1H-indazole: The parent compound without any substituents, serving as a reference for understanding the effects of fluorine and methoxy groups.

Uniqueness

5-fluoro-6-methoxy-1H-indazole is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability, reactivity, and potential biological activities. These substituents can significantly influence its interactions with molecular targets, making it a compound of interest for further research and development.

Activité Biologique

5-Fluoro-6-methoxy-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 166.15 g/mol. The presence of a fluorine atom at the fifth position and a methoxy group at the sixth position enhances its chemical reactivity and biological profile. These modifications can influence its interaction with various biological targets, making it a subject of extensive research.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : Research indicates that this compound can inhibit key kinases involved in cell proliferation, particularly those associated with cancer pathways. For example, it has been shown to inhibit mutant forms of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) .

- Anticancer Activity : The compound exhibits promising anticancer properties by inducing apoptosis in cancer cells. It may modulate signaling pathways that lead to cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of c-KIT Kinase : A study demonstrated that this compound effectively inhibits mutant c-KIT kinase, leading to reduced proliferation of GIST cells. This finding suggests its potential as a targeted therapy for patients with specific mutations .

- Antimicrobial Properties : Another investigation reported that the compound showed significant antimicrobial activity against several bacterial strains, indicating its potential use as an antimicrobial agent .

- Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate pathways involved in inflammation and oxidative stress, which are critical in conditions like Alzheimer's disease .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents could enhance therapeutic outcomes.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

- Clinical Trials : Given its promising preclinical results, advancing this compound into clinical trials will be crucial for assessing its safety and efficacy in humans.

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-6-methoxy-1H-indazole, and how can purity be validated?

Basic Research Question

The synthesis of this compound can be achieved via Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, a similar indazole derivative was synthesized by converting 2-chloro-5-nitrobenzoic acid to an acid chloride, followed by Friedel-Crafts acylation with dichlorobenzene and hydrazine hydrate treatment to close the indazole ring . Key steps include:

- Reaction Conditions : Use anhydrous AlCl₃ as a catalyst for Friedel-Crafts acylation (80–100°C, 4–6 hours).

- Cyclization : Hydrazine hydrate in DMF at reflux (12 hours) to form the indazole core.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm fluorine incorporation .

Q. What advanced spectroscopic and crystallographic methods are recommended for structural characterization?

Basic Research Question

- Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, ¹⁹F NMR chemical shifts for fluorinated indazoles typically range between -110 to -130 ppm .

- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Use SHELX software for structure refinement, as demonstrated for benzothiazole derivatives .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for C₈H₆FN₂O: theoretical m/z 181.0514).

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced Research Question

Employ hybrid functionals like B3LYP with a 6-311++G(d,p) basis set to model:

- Electrostatic Potential Surfaces : Identify electron-deficient regions (fluorine substitution) and nucleophilic sites (methoxy group) .

- HOMO-LUMO Gaps : Calculate energy gaps to predict reactivity. For example, fluorinated indazoles often exhibit HOMO-LUMO gaps of ~5.2 eV, suggesting stability under physiological conditions .

- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine functional accuracy .

Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Advanced Research Question

- Enzyme Inhibition Assays : Test against kinases (e.g., VEGF receptor-2) using fluorescence polarization. For fluorinated indazole derivatives, IC₅₀ values <100 nM have been reported .

- Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging to assess biodistribution in cancer models .

- In Vitro Toxicity : MTT assays on HEK-293 cells to determine IC₅₀ values (e.g., >50 µM suggests low cytotoxicity) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Advanced Research Question

- Substituent Variation : Replace methoxy with ethoxy or halogen groups to modulate lipophilicity (logP values: methoxy ~1.8 vs. ethoxy ~2.3) .

- Bioisosteric Replacement : Substitute fluorine with chlorine to enhance binding affinity (e.g., ΔIC₅₀ of 0.5–2.0 nM in kinase assays) .

- Pharmacokinetic Profiling : Use in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to assess metabolic half-life .

Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity results)?

Advanced Research Question

- Methodological Reproducibility : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays). For example, variations in ATP levels (1–10 mM) can alter IC₅₀ by 10-fold .

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in biological replicates (p < 0.05) .

Q. What strategies improve the metabolic stability of this compound?

Advanced Research Question

- Deuterium Incorporation : Replace methoxy hydrogens with deuterium to reduce CYP450-mediated oxidation (e.g., t₁/₂ increase from 2.1 to 4.8 hours) .

- Prodrug Design : Synthesize phosphate esters of the indazole to enhance solubility and slow hepatic clearance .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronide conjugates) in hepatocyte incubations .

Propriétés

IUPAC Name |

5-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZOIHJWVOMLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306075 | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-57-3 | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.